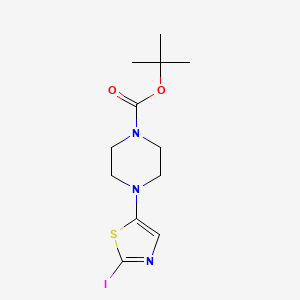
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds. The presence of the iodothiazole moiety in this compound adds to its potential for unique chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-piperazinecarboxylate with 2-iodothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodothiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The iodothiazole moiety can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The piperazine ring enhances the compound’s ability to form hydrogen bonds and interact with macromolecules, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the iodothiazole moiety in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C12H18IN3O2S |
|---|---|
Peso molecular |
395.26 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-iodo-1,3-thiazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)9-8-14-10(13)19-9/h8H,4-7H2,1-3H3 |
Clave InChI |
ZJJAAXWWSLRCTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


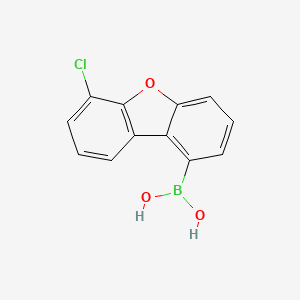
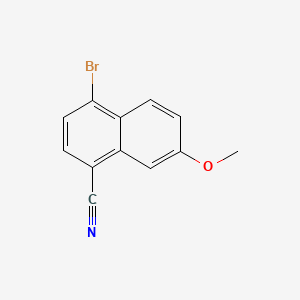
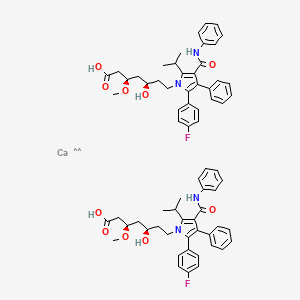
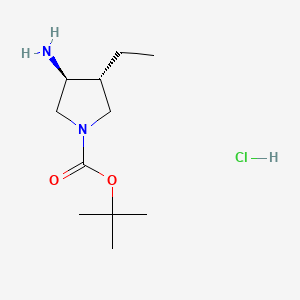
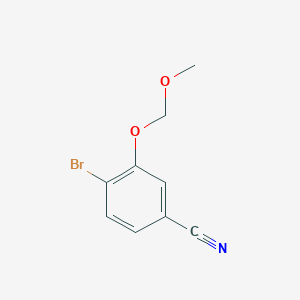

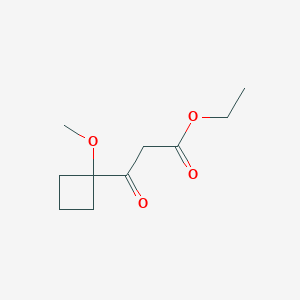
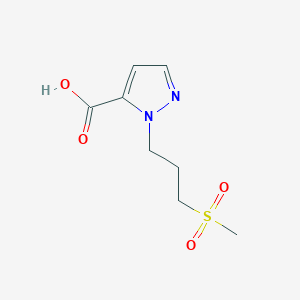

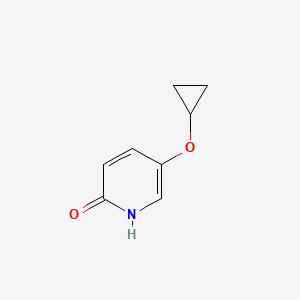
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
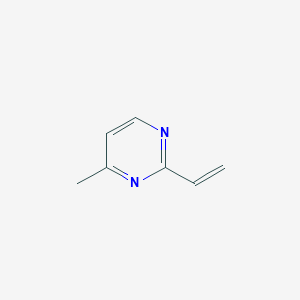
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
